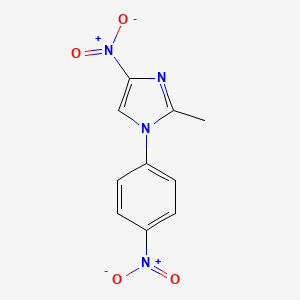

Nitrefazole

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4-nitro-1-(4-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c1-7-11-10(14(17)18)6-12(7)8-2-4-9(5-3-8)13(15)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTBSNPBIGRZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048826 | |

| Record name | Nitrefazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21721-92-6 | |

| Record name | 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21721-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrefazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021721926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrefazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrefazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITREFAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFD629099M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Mechanism of Nitrefazole's Action on Aldehyde Dehydrogenase: A Review of Available Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrefazole, a 4-nitroimidazole derivative, is recognized as a potent and enduring inhibitor of aldehyde dehydrogenase (ALDH), the primary enzyme responsible for the oxidation of acetaldehyde, the toxic metabolite of ethanol. This inhibitory action underlies its clinical effect, inducing a disulfiram-like reaction in the presence of alcohol, characterized by the accumulation of acetaldehyde and subsequent unpleasant physiological symptoms.[1] Despite its acknowledged potency, a comprehensive, in-depth understanding of the specific molecular mechanisms governing this compound's interaction with ALDH remains elusive in publicly accessible scientific literature. This technical guide synthesizes the available information and highlights the significant gaps in our current knowledge, providing a framework for future research in this area.

Core Mechanism: Inhibition of Aldehyde Dehydrogenase

The primary mechanism of action of this compound is the inhibition of aldehyde dehydrogenase. ALDH enzymes are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The catalytic cycle of ALDH critically involves a highly reactive cysteine residue within the active site. This cysteine initiates a nucleophilic attack on the aldehyde substrate, leading to the formation of a thiohemiacetal intermediate. Subsequently, a hydride ion is transferred to NAD(P)+, and the resulting thioester intermediate is hydrolyzed to release the carboxylic acid product.

This compound disrupts this vital process, leading to a rapid and sustained increase in blood acetaldehyde levels following ethanol consumption.[1] However, the precise nature of this inhibition—whether it is reversible or irreversible, competitive, non-competitive, or involves covalent modification of the catalytic cysteine—is not detailed in the available literature.

Quantitative Data on Inhibition

A thorough review of scientific databases and literature reveals a conspicuous absence of specific quantitative data regarding the inhibition of ALDH by this compound. Key kinetic parameters, which are fundamental to understanding the potency and selectivity of an inhibitor, are not publicly documented.

Table 1: Quantitative Inhibition Data for this compound against Aldehyde Dehydrogenase Isozymes

| ALDH Isozyme | IC50 | Ki | Type of Inhibition | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table underscores the current lack of specific data on the inhibitory constants of this compound for any of the 19 human ALDH isozymes.

Isozyme Selectivity

The human ALDH superfamily comprises 19 distinct isozymes with varying substrate specificities and tissue distribution. The selectivity profile of an inhibitor is a critical determinant of its therapeutic window and off-target effects. The available literature does not specify which ALDH isozymes are targeted by this compound. While its effect on ethanol metabolism strongly implicates an interaction with ALDH2, the primary mitochondrial enzyme responsible for acetaldehyde oxidation, its effects on other isozymes, such as those involved in neurotransmitter metabolism or cancer chemoresistance, remain uninvestigated.

Molecular Interaction and Postulated Mechanisms

While direct evidence is lacking, the "strong and long lasting inhibition" described for this compound suggests the possibility of an irreversible or slowly reversible binding mechanism. Many potent ALDH inhibitors exert their effects through covalent modification of the catalytic cysteine residue. It is plausible that the nitro group of this compound, upon metabolic activation, could form a reactive intermediate capable of covalently adducting to the sulfhydryl group of the active site cysteine.

Logical Relationship: Postulated Covalent Inhibition

Caption: Postulated pathway for covalent inhibition of ALDH by this compound.

Signaling Pathways and Downstream Effects

The primary and most well-documented consequence of this compound-mediated ALDH inhibition is the accumulation of acetaldehyde. Acetaldehyde is a highly reactive and toxic molecule that can induce a wide range of physiological effects, which in turn modulate various signaling pathways.

Signaling Consequences of Acetaldehyde Accumulation

Caption: Downstream effects resulting from this compound-induced ALDH inhibition.

Experimental Protocols: A Need for Further Research

Detailed experimental protocols for assessing the mechanism of action of this compound on ALDH are not available in the reviewed literature. To elucidate these mechanisms, a series of in vitro and in cellulo experiments would be required.

Experimental Workflow: Investigating this compound's Mechanism of Action

Caption: Proposed experimental workflow to elucidate this compound's mechanism.

Conclusion and Future Directions

This compound is a potent inhibitor of aldehyde dehydrogenase, yet the specifics of its molecular mechanism of action remain a significant knowledge gap. The lack of quantitative data, isozyme selectivity profiles, and detailed mechanistic studies hinders a complete understanding of its pharmacological effects and potential for therapeutic development beyond its use as an alcohol deterrent. Future research should prioritize in-depth biochemical and structural studies to elucidate the precise nature of the this compound-ALDH interaction. Such investigations are crucial for a comprehensive risk-benefit assessment and could potentially unveil novel applications for this and similar nitroimidazole compounds in areas where ALDH activity is a therapeutic target, such as in certain cancers.

References

An In-depth Technical Guide to the Synthesis of 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthesis pathway for 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, a molecule of interest in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the nitration of 2-methylimidazole to yield 2-methyl-4(5)-nitroimidazole, followed by the N-arylation of this intermediate with a substituted nitrophenyl compound. This guide provides detailed experimental protocols, summarizes key quantitative data, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole is achieved through a two-step reaction sequence:

-

Step 1: Nitration of 2-methylimidazole. This initial step introduces a nitro group onto the imidazole ring of 2-methylimidazole, resulting in the formation of 2-methyl-4(5)-nitroimidazole. This reaction is typically carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid.

-

Step 2: N-arylation of 2-methyl-4(5)-nitroimidazole. The intermediate, 2-methyl-4(5)-nitroimidazole, is then coupled with a 4-nitrophenyl halide, most commonly 1-fluoro-4-nitrobenzene, in a nucleophilic aromatic substitution reaction. This step selectively forms the N-aryl bond at the N1 position of the imidazole ring.

The overall reaction scheme is presented below:

Caption: Overall synthesis pathway for 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole.

Experimental Protocols

Step 1: Synthesis of 2-methyl-4(5)-nitroimidazole

This procedure details the nitration of 2-methylimidazole.

Materials:

-

2-methylimidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ammonia solution (25%)

-

Ice

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-methylimidazole to concentrated sulfuric acid while maintaining the temperature below 20°C.

-

To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise. The temperature of the reaction mixture should be maintained between 20-30°C throughout the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution to a pH of 7-8 with a concentrated ammonia solution while keeping the temperature below 20°C.

-

The precipitated product, 2-methyl-4(5)-nitroimidazole, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole

This procedure describes the N-arylation of 2-methyl-4(5)-nitroimidazole with 1-fluoro-4-nitrobenzene.

Materials:

-

2-methyl-4(5)-nitroimidazole

-

1-fluoro-4-nitrobenzene

-

Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

-

Dissolve 2-methyl-4(5)-nitroimidazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF), in a reaction flask.

-

Add powdered sodium hydroxide to the solution to act as a base and catalyze the reaction.

-

To this mixture, add 1-fluoro-4-nitrobenzene.

-

Heat the reaction mixture with stirring. The reaction temperature is typically maintained between 80-120°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the crude product, wash it with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole.

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 2-methylimidazole, Nitric Acid, Sulfuric Acid | 2-methyl-4(5)-nitroimidazole | - | - | 20-30 | 2-3 | 70-85[2][3][4] |

| 2 | 2-methyl-4(5)-nitroimidazole, 1-fluoro-4-nitrobenzene | 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole | NaOH | DMF | 80-120 | 4-6 | 60-75 |

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Experimental workflow for the synthesis of the target molecule.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken at all times.

References

- 1. researchgate.net [researchgate.net]

- 2. RU2198877C1 - Method of synthesis of 2-methyl-4(5)-nitro-imidazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals | Scientific.Net [scientific.net]

The Early Development of Nitrefazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrefazole, chemically known as 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, is a nitroimidazole derivative that emerged from research into the pharmacological effects of this class of compounds. Unlike many other nitroimidazoles developed for their antimicrobial properties, the primary characteristic of this compound that garnered early scientific interest was its potent and long-lasting inhibitory effect on the enzyme aldehyde dehydrogenase (ALDH)[1]. This property positioned it as a potential agent for inducing disulfiram-like reactions to alcohol consumption. This technical guide provides a comprehensive overview of the early discovery, synthesis, and development of this compound, summarizing the available data and experimental methodologies.

Early Discovery and Synthesis

The initial synthesis and structural assignment of this compound were described in a 1985 publication.[1] Researchers synthesized both this compound and its isomeric 5-nitro analogue to investigate their chemical and pharmacological properties. Through detailed 1H- and 13C-NMR studies, it was confirmed that the pharmacologically active compound, this compound, possesses the nitro group at the 4-position of the imidazole ring. This is a notable structural feature, as many other well-known pharmacologically active nitroimidazoles, such as metronidazole, are typically substituted at the 5-position.[1]

Experimental Protocols: Synthesis of 2-Methyl-4-Nitroimidazole

While the specific, detailed protocol for the synthesis of the final this compound product (2-methyl-4-nitro-1-(4-nitrophenyl)imidazole) is not extensively publicly available, a general multi-stage continuous process for the synthesis of its precursor, 2-methyl-4-nitroimidazole, has been described.[2]

Materials:

-

Sulfuric acid (35.5% by weight)

-

2-methylimidazole

-

Urea

-

Nitric acid (33% by weight)

-

Water

-

Ammonia solution

Procedure:

-

A mixture of 3,735 parts of sulfuric acid, 1,135 parts of 2-methylimidazole, 565 parts of urea, 3,495 parts of nitric acid, and 1,625 parts of water is prepared.

-

This mixture is reacted continuously in a three-stage cascade of reactors, each equipped with a distillation column and reflux condenser.

-

The reaction is maintained at a temperature of 125° to 130° C for 6 hours.

-

During the reaction, 2,088 parts of 33% nitric acid are distilled off.

-

The reaction mixture is then cooled and diluted with a 3.5-fold volume of water.

-

The pH is neutralized to 3-4 with an ammonia solution, causing the 2-methyl-4-nitroimidazole to separate out.

-

The product is collected by centrifugation, washed, dried, and recrystallized from water.

-

This process yields 1,475 parts of 2-methyl-4-nitroimidazole (83.5% of theory) with a melting point of 145°-146° C.[2]

The final step to produce this compound would involve the N-alkylation of the synthesized 2-methyl-4-nitroimidazole with a suitable 4-nitrophenylating agent. A general procedure for N-alkylation of nitroimidazoles involves reacting the nitroimidazole with an alkylating agent in a solvent like DMSO or DMF in the presence of a base such as potassium hydroxide or potassium carbonate.[3][4]

Mechanism of Action: Inhibition of Aldehyde Dehydrogenase

The primary mechanism of action of this compound is the potent and sustained inhibition of aldehyde dehydrogenase (ALDH)[1]. ALDH is a crucial enzyme in the metabolic pathway of alcohol, responsible for the oxidation of acetaldehyde to acetate. Inhibition of ALDH leads to the accumulation of acetaldehyde in the blood after alcohol consumption, resulting in a range of unpleasant physiological reactions known as the disulfiram-ethanol reaction.

Signaling and Metabolic Pathway

The inhibition of ALDH by this compound disrupts the normal metabolic cascade of ethanol, leading to the accumulation of the toxic intermediate, acetaldehyde. This accumulation is responsible for the characteristic adverse effects associated with the disulfiram-like reaction.

Preclinical Data

Detailed preclinical data for this compound, such as specific IC50 values for ALDH inhibition or comprehensive toxicology profiles, are not widely available in the public domain. However, its potent inhibitory effect on ALDH has been established.[1] A computational toxicology prediction study identified this compound and associated it with potential hepatic and hematologic toxicity.

For context, the inhibitory concentrations (IC50) of various compounds against different ALDH isozymes have been reported in the literature. For instance, some inhibitors of ALDH3A1 have IC50 values in the micromolar range. It is important to note that these values are for different compounds and ALDH isozymes and are provided here for illustrative purposes only.

Table 1: Illustrative IC50 Values of Various Inhibitors for Different ALDH Isozymes

| Compound | ALDH Isozyme | IC50 (µM) |

| NPI-2 | ALDH-3 (human breast adenocarcinoma) | 16 |

| API-2 | ALDH-3 (human breast adenocarcinoma) | 0.75 |

| NPI-2 | ALDH-1 | >300 |

| NPI-2 | ALDH-2 | >300 |

| API-2 | ALDH-1 | 7.5 |

| API-2 | ALDH-2 | 0.08 |

Source:[5]

Experimental Protocols: In Vitro Aldehyde Dehydrogenase Inhibition Assay

A generic protocol for an in vitro assay to screen for ALDH inhibitors is outlined below. This protocol is based on methods used for other ALDH inhibitors and would be applicable for evaluating the inhibitory potential of compounds like this compound.

Materials:

-

Purified ALDH enzyme (e.g., ALDH1A1, ALDH2)

-

Cofactor: NAD+

-

Substrate: Aldehyde (e.g., propionaldehyde, benzaldehyde)

-

Buffer solution (e.g., 50 mM sodium BES, pH 7.5)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing the ALDH enzyme (e.g., 100–200 nM), NAD+ (e.g., 200 µM), and the buffer.

-

Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., 1% DMSO).

-

Incubate the enzyme with the compound and NAD+ for a short period (e.g., 2 minutes) at room temperature.

-

Initiate the reaction by adding the aldehyde substrate (e.g., 100 µM propionaldehyde).

-

Monitor the formation of NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by plotting the reaction rates against the inhibitor concentrations.[6]

Clinical Data

At least one human study investigating the interaction of this compound with ethanol has been reported. A 1985 study by Suokas and colleagues examined the cardiovascular responses and the accumulation of acetaldehyde and catecholamines in human subjects pre-treated with this compound before ingesting ethanol. While the full details of the study are not widely accessible, its existence indicates that this compound progressed to at least the early stages of clinical evaluation in humans. The study's focus on the this compound-ethanol interaction aligns with the compound's known mechanism as a potent ALDH inhibitor.

Conclusion

The early history of this compound development reveals a compound with a distinct chemical structure and a potent, specific mechanism of action as an inhibitor of aldehyde dehydrogenase. While its initial synthesis and characterization in the mid-1980s demonstrated its potential as an alcohol-sensitizing agent, a comprehensive public record of its preclinical and clinical development is limited. The available information highlights the importance of the 4-nitro position on the imidazole ring for its pharmacological activity. Further research would be necessary to fully elucidate its efficacy, safety profile, and therapeutic potential. The methodologies for its synthesis and in vitro evaluation are based on established principles in medicinal chemistry and enzymology. The existing human data, though sparse, confirms its expected interaction with ethanol in vivo. This technical guide provides a foundational understanding of this compound based on the available scientific literature.

References

- 1. [this compound, a 4-nitroimidazole derivative with a marked inhibitory effect on aldehyde dehydrogenase. Synthesis and structural assignment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Inhibition of human class 3 aldehyde dehydrogenase, and sensitization of tumor cells that express significant amounts of this enzyme to oxazaphosphorines, by chlorpropamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

Nitrefazole's Primary Biochemical Target: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Biochemical Target: Aldehyde Dehydrogenase (ALDH)

The primary biochemical target of Nitrefazole is aldehyde dehydrogenase (ALDH), a superfamily of NAD(P)+-dependent enzymes. These enzymes are crucial for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.

Function of Aldehyde Dehydrogenase

ALDHs are involved in numerous critical cellular processes, including:

-

Detoxification: ALDHs metabolize toxic aldehydes, such as acetaldehyde (a metabolite of ethanol) and products of lipid peroxidation[1].

-

Retinoic Acid Synthesis: Certain ALDH isoforms, like ALDH1A, are essential for the synthesis of retinoic acid, a key signaling molecule in cellular differentiation and development.

-

Neurotransmitter Metabolism: ALDHs participate in the metabolic pathways of neurotransmitters like dopamine and serotonin.

-

Cellular Homeostasis: By eliminating reactive aldehydes, ALDHs protect cells from oxidative stress and maintain cellular homeostasis.

Quantitative Data on this compound Inhibition

Despite the identification of ALDH as the primary target of this compound, specific quantitative data on its inhibitory potency, such as IC50 and Ki values, are not available in the reviewed scientific literature. The following table is provided as a template for the presentation of such data once it becomes available.

| Inhibitor | Target Isoform(s) | IC50 | Ki | Assay Conditions | Reference |

| This compound | Aldehyde Dehydrogenase (ALDH) | Data not available | Data not available | To be determined |

Signaling Pathways Associated with Aldehyde Dehydrogenase

The inhibition of ALDH by this compound can potentially impact several signaling pathways in which ALDH plays a role. The following diagrams illustrate key pathways involving ALDH.

Experimental Protocols

As a specific experimental protocol for determining the inhibitory activity of this compound on ALDH is not available, a representative protocol for an ALDH inhibition assay is provided below. This protocol can be adapted to quantify the inhibitory potency of this compound.

Representative ALDH Inhibition Assay Protocol

This protocol is based on a colorimetric assay that measures the reduction of NAD+ to NADH, which is coupled to the oxidation of an aldehyde substrate by ALDH.

Materials:

-

Purified ALDH enzyme

-

This compound (or other inhibitor) of varying concentrations

-

Aldehyde substrate (e.g., acetaldehyde, propionaldehyde)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ALDH enzyme in assay buffer.

-

Prepare a stock solution of the aldehyde substrate in assay buffer.

-

Prepare a stock solution of NAD+ in assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound solution (or vehicle control)

-

ALDH enzyme solution

-

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a pre-determined time to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add the aldehyde substrate and NAD+ solution to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 340 nm (A340) at time zero.

-

Continue to measure the A340 at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) to monitor the production of NADH.

-

-

Data Analysis:

-

Calculate the rate of NADH formation (ΔA340/minute) for each concentration of this compound.

-

Plot the percentage of ALDH activity (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound's primary biochemical target is unequivocally aldehyde dehydrogenase[1]. This inhibition has significant implications due to the multifaceted role of ALDH in cellular metabolism and signaling. While the precise quantitative parameters of this inhibition await further elucidation, the provided framework enables researchers to design and execute experiments to thoroughly characterize the interaction between this compound and ALDH. A deeper understanding of this mechanism is crucial for the continued development and application of this compound and related compounds in research and medicine.

References

The Role of Nitrefazole in the Inhibition of Alcohol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrefazole, a 4-nitroimidazole derivative, is a potent and long-acting inhibitor of aldehyde dehydrogenase (ALDH), the primary enzyme responsible for the detoxification of acetaldehyde, the first and toxic metabolite of alcohol. This inhibition leads to a rapid accumulation of acetaldehyde in the blood after consumption of even small amounts of alcohol, precipitating a range of unpleasant and physiologically significant effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes the available quantitative data from human studies, outlines relevant experimental protocols, and visualizes the key pathways and experimental workflows.

Introduction

The metabolism of ethanol predominantly occurs in the liver via a two-step oxidation process. First, alcohol dehydrogenase (ADH) oxidizes ethanol to acetaldehyde. Subsequently, aldehyde dehydrogenase (ALDH) rapidly converts acetaldehyde to non-toxic acetate. The accumulation of acetaldehyde is associated with a host of adverse physiological reactions, collectively known as the "disulfiram-ethanol reaction," characterized by facial flushing, nausea, vomiting, tachycardia, and hypotension. This compound, chemically identified as 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, leverages this mechanism by potently inhibiting ALDH, thus serving as an alcohol-aversive agent.[1] Its strong and lasting inhibitory effect on ALDH makes it a subject of interest for therapeutic applications in the management of alcohol use disorder.[1]

Mechanism of Action

This compound's primary pharmacological action is the potent inhibition of the aldehyde dehydrogenase (ALDH) enzyme.[1] By blocking this crucial enzyme, this compound disrupts the metabolic pathway of alcohol, leading to the accumulation of acetaldehyde in the bloodstream.[2] This increase in circulating acetaldehyde is directly responsible for the aversive physiological and cardiovascular responses observed upon alcohol consumption in individuals pre-treated with this compound.[2]

Signaling Pathway of Alcohol Metabolism and this compound Inhibition

Caption: Alcohol metabolism pathway and the inhibitory action of this compound on ALDH.

Quantitative Data

Table 1: In-Vivo Effects of this compound Following Ethanol Ingestion in Healthy Male Volunteers [2]

| Parameter | Dosage of this compound | Ethanol Dose | Observed Effect |

| Blood Acetaldehyde | 800 mg or 1600 mg (peroral, 24 hr prior) | 0.15-0.25 g/kg | 25-150 µM |

| Plasma Noradrenaline | 800 mg or 1600 mg (peroral, 24 hr prior) | 0.15-0.25 g/kg | 1.5-2-fold increase |

| Plasma Adrenaline | 800 mg or 1600 mg (peroral, 24 hr prior) | 0.15-0.25 g/kg | 3-10-fold increase |

| Skin Temperature | 800 mg or 1600 mg (peroral, 24 hr prior) | 0.15-0.25 g/kg | 0.5-2.0 °C rise |

| Heart Rate | 800 mg or 1600 mg (peroral, 24 hr prior) | 0.15-0.25 g/kg | 70% increase |

| Cardiac Output | 800 mg or 1600 mg (peroral, 24 hr prior) | 0.15-0.25 g/kg | 107% increase |

| Diastolic Blood Pressure | 800 mg or 1600 mg (peroral, 24 hr prior) | 0.15-0.25 g/kg | 30% decrease |

| Peripheral Vascular Resistance | 800 mg or 1600 mg (peroral, 24 hr prior) | 0.15-0.25 g/kg | 54% decrease |

| Ejection Fraction | 800 mg or 1600 mg (peroral, 24 hr prior) | 0.15-0.25 g/kg | 26% increase |

| Max. Circumferential Fiber-Shortening Velocity | 800 mg or 1600 mg (peroral, 24 hr prior) | 0.15-0.25 g/kg | 71% increase |

| Pre-ejection Period/Ejection Time Ratio | 800 mg or 1600 mg (peroral, 24 hr prior) | 0.15-0.25 g/kg | 46% decrease |

Experimental Protocols

In-Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay (Representative Protocol)

Note: A specific published protocol for testing this compound's in-vitro ALDH inhibition is not available. The following is a general, representative protocol for assessing ALDH inhibition.

Objective: To determine the inhibitory potential of a compound (e.g., this compound) on ALDH activity.

Materials:

-

Purified ALDH enzyme (e.g., human recombinant ALDH2)

-

NAD+

-

Acetaldehyde (substrate)

-

Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, add the assay buffer, NAD+, and the ALDH enzyme to each well.

-

Add varying concentrations of the test compound to the appropriate wells. Include a control group with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5 minutes).

-

Initiate the reaction by adding the substrate, acetaldehyde, to all wells.

-

Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for In-Vitro ALDH Inhibition Assay

Caption: Workflow for a representative in-vitro ALDH inhibition assay.

Human Clinical Study Protocol (Based on Published Abstract)[2]

Objective: To investigate the cardiovascular responses and acetaldehyde accumulation following ethanol ingestion in human subjects pretreated with this compound.

Study Design:

-

Participants: Six healthy Finnish male volunteers.

-

Intervention:

-

Single peroral dose of 800 mg or 1600 mg of this compound.

-

24 hours post-Nitrefazole administration, ingestion of 0.15-0.25 g of ethanol per kg of body weight.

-

-

Measurements:

-

Cardiovascular Function:

-

Echocardiography

-

Systolic time intervals

-

-

Biochemical Analysis:

-

Blood acetaldehyde concentration

-

Plasma noradrenaline and adrenaline levels

-

-

Physiological Parameters:

-

Skin temperature

-

Heart rate

-

Blood pressure

-

-

Logical Relationship of Clinical Study Components

References

- 1. [this compound, a 4-nitroimidazole derivative with a marked inhibitory effect on aldehyde dehydrogenase. Synthesis and structural assignment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The this compound-ethanol interaction in man: cardiovascular responses and the accumulation of acetaldehyde and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 4-Nitroimidazole Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the core principles governing the biological activity of 4-nitroimidazole derivatives, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their structure-activity relationships (SAR), mechanisms of action, and key experimental methodologies.

The 4-nitroimidazole scaffold is a privileged pharmacophore, forming the backbone of a diverse range of compounds with potent biological activities. These derivatives have garnered significant attention in medicinal chemistry due to their efficacy as antimicrobial, anticancer, and antiparasitic agents. This technical guide delves into the critical structural features that dictate the therapeutic potential of these compounds, providing a foundation for the rational design of next-generation 4-nitroimidazole-based drugs.

Core Principles of Bioactivity: The Role of the Nitro Group

The cornerstone of the biological activity of 4-nitroimidazole derivatives lies in the reductive bioactivation of the nitro group. This process is fundamental to their mechanism of action across different therapeutic areas. Under hypoxic conditions, prevalent in anaerobic bacteria, parasitic microenvironments, and solid tumors, the nitro group undergoes a one-electron reduction catalyzed by nitroreductase enzymes. This reduction generates a transient nitro radical anion, which can be further reduced to form highly reactive and cytotoxic nitroso and hydroxylamine intermediates. These reactive species are the primary effectors of cellular damage, leading to the observed therapeutic effects.

The key determinants of aerobic activity in the 4-nitroimidazoles include the bicyclic oxazine, the lipophilic tail, and the 2-position oxygen.[1] In contrast, for the 5-nitroimidazoles, neither a corresponding bicyclic analog nor the addition of a lipophilic tail confers aerobic activity.[1]

Mechanism of Action: A Cascade of Cellular Damage

The primary mechanism of action of activated 4-nitroimidazole derivatives involves the induction of significant DNA damage. The reactive intermediates generated through the reduction of the nitro group can directly interact with DNA, causing strand breaks and other lesions. This disruption of DNA integrity triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis.

Beyond direct DNA damage, the reactive species can also interact with other critical cellular macromolecules, including proteins and lipids, leading to oxidative stress and disruption of essential cellular processes. This multi-pronged attack on cellular integrity contributes to the potent cytotoxic effects observed with this class of compounds.

dot

Figure 1: General mechanism of action of 4-nitroimidazole derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 4-nitroimidazole scaffold have revealed key structural features that govern their biological activity.

-

Position of the Nitro Group: The 4-nitro substitution is crucial for the bioreductive activation and subsequent cytotoxicity. Isomers with the nitro group at other positions on the imidazole ring often exhibit significantly reduced or altered activity.

-

Substituents at the N1 Position: The nature of the substituent at the N1 position of the imidazole ring profoundly influences the physicochemical properties of the molecule, such as lipophilicity and solubility, which in turn affect cell permeability and target engagement. Bulky and lipophilic substituents at this position have been shown to enhance antitubercular activity.

-

Modifications at the C2 and C5 Positions: Introduction of various heterocyclic rings or functional groups at the C2 and C5 positions has been a successful strategy to modulate the activity and selectivity of 4-nitroimidazole derivatives. For instance, the incorporation of oxadiazole or triazole moieties has been shown to enhance anticancer activity.[2]

-

Bicyclic and Fused Ring Systems: The development of bicyclic nitroimidazoles, such as those containing an oxazine or oxazole ring fused to the imidazole core, has led to compounds with improved potency and pharmacokinetic profiles, particularly in the context of antitubercular drug discovery.[1]

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of various 4-nitroimidazole derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Antitubercular Activity of 4-Nitroimidazole Derivatives against Mycobacterium tuberculosis

| Compound ID | Modification | MIC (µg/mL) | Reference |

| PA-824 | Bicyclic nitroimidazo-oxazine | 0.015 - 0.25 | [1] |

| OPC-67683 (Delamanid) | Bicyclic nitroimidazo-oxazole | 0.006 - 0.012 | [1] |

| TBA-354 | Pyridine-containing biaryl analog | 0.03 (replicating), 0.04 (non-replicating) | [3] |

| Compound 10a | Simple '4-nitro alcohol' | >100 (aerobic & anaerobic) | [1] |

| Compound 15 | Simple methyl ether | >100 (aerobic & anaerobic) | [1] |

| Compound 20 | Open ring analog of PA-824 | 1.2 (aerobic), >100 (anaerobic) | [1] |

Table 2: Anticancer Activity of 4-Nitroimidazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 11b | HCT116 | 12.50 - 24.39 (normoxic), 4.69 - 11.56 (hypoxic) | [2] |

| Compound 21b | HCT116 | 12.50 - 24.39 (normoxic), 4.69 - 11.56 (hypoxic) | [2] |

| Compound 22b | HCT116 | 12.50 - 24.39 (normoxic), 4.69 - 11.56 (hypoxic) | [2] |

| Compound 23b | HCT116 | 12.50 - 24.39 (normoxic), 4.69 - 11.56 (hypoxic) | [2] |

| Compound 17 | Capan-1 | Low micromolar range | [1] |

| Compound 11 | HCT-116 | 8.60 - 64.0 | [1] |

Table 3: Antibacterial Activity of 4-Nitroimidazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 8g | S. aureus (MSSA) | 1 | [4][5] |

| Compound 8g | S. aureus (MRSA) | 1 | [4][5] |

| Compound 8i | E. coli (Carbapenem-resistant) | Significantly higher than metronidazole | [4][5] |

| Compound 8m | E. coli (Carbapenem-resistant) | Significantly higher than metronidazole | [4][5] |

| Metronidazole | S. aureus (MRSA) | 64 | [4] |

| Metronidazole | E. coli (Carbapenem-resistant) | 32-64 | [4] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation of the biological activity of 4-nitroimidazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

dot

Figure 2: Workflow for the Broth Microdilution Assay.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard.[6]

-

Serial Dilution: The 4-nitroimidazole derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium.[7]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[8]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[8]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.[9][10]

-

Compound Treatment: The cells are treated with various concentrations of the 4-nitroimidazole derivative for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3][9]

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.[11]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[11]

Conclusion and Future Directions

The 4-nitroimidazole scaffold remains a highly promising platform for the development of novel therapeutics. A thorough understanding of the structure-activity relationships is paramount for the rational design of compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic properties. Future research in this area should focus on:

-

Elucidation of Resistance Mechanisms: Investigating the mechanisms by which pathogens and cancer cells develop resistance to 4-nitroimidazole derivatives is crucial for designing next-generation compounds that can overcome these challenges.

-

Target Identification and Validation: While DNA is a primary target, identifying and validating other cellular targets of activated 4-nitroimidazoles could open new avenues for therapeutic intervention.

-

Development of Hypoxia-Selective Prodrugs: Further refinement of the 4-nitroimidazole scaffold to enhance its selective activation in hypoxic environments will be key to improving the therapeutic index and reducing off-target toxicities.

By leveraging the insights presented in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this versatile and potent class of compounds.

References

- 1. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding the Binding Site of Nitrefazole on Aldehyde Dehydrogenase (ALDH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrefazole is recognized as a potent and long-acting inhibitor of aldehyde dehydrogenase (ALDH), an enzyme crucial in alcohol metabolism and various other physiological processes.[1] Understanding the molecular interactions between this compound and ALDH is paramount for the rational design of new therapeutic agents and for elucidating its mechanism of action. This technical guide provides a comprehensive overview of the current understanding of the this compound binding site on ALDH, drawing upon existing knowledge of ALDH structure and function, general principles of inhibitor binding, and available data on related compounds. Due to the absence of a co-crystal structure of the this compound-ALDH complex in the public domain, this guide synthesizes indirect evidence to propose a putative binding model and outlines detailed experimental protocols to facilitate further research in this area.

Introduction to Aldehyde Dehydrogenase (ALDH)

The aldehyde dehydrogenase superfamily consists of enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. These enzymes are critical for detoxification and various metabolic pathways. The active site of ALDH is highly conserved across different isoforms and is characterized by a catalytic triad and a binding pocket for the cofactor NAD(P)+.[2]

The catalytic mechanism of ALDH involves a key cysteine residue (Cys302 in human mitochondrial ALDH2) which acts as a nucleophile, attacking the carbonyl carbon of the aldehyde substrate. This forms a tetrahedral thiohemiacetal intermediate, which then undergoes hydride transfer to NAD(P)+ to form a thioester intermediate and NADH/NADPH. Finally, the thioester is hydrolyzed to release the carboxylic acid product and regenerate the free enzyme.

This compound as an ALDH Inhibitor

This compound, chemically known as 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, is a potent inhibitor of ALDH.[1] Its inhibitory action leads to the accumulation of acetaldehyde upon alcohol consumption, causing unpleasant physiological effects and thus serving as a deterrent for alcohol abuse. While the potent inhibitory effect is well-documented, the precise molecular details of its interaction with the ALDH active site are not fully elucidated.

Proposed Binding Site of this compound on ALDH

In the absence of a definitive crystal structure, a hypothetical model of this compound binding to the ALDH active site can be constructed based on the known structure of the enzyme's active site and the chemical properties of this compound.

The ALDH active site is a funnel-shaped tunnel leading to the catalytic cysteine residue.[2] It is plausible that this compound, being a relatively small molecule, penetrates this tunnel and interacts with key residues. The proposed interactions are likely to involve:

-

Covalent Modification: Given the reactivity of the catalytic Cys302, it is possible that this compound or a metabolite thereof forms a covalent adduct with this residue, leading to irreversible or slowly reversible inhibition.

-

Non-covalent Interactions: The imidazole and nitro-phenyl rings of this compound could engage in various non-covalent interactions within the active site, including:

-

Hydrogen Bonding: The nitro groups and the imidazole nitrogen atoms are potential hydrogen bond acceptors and donors, respectively. They could interact with polar residues within the active site.

-

π-π Stacking: The aromatic rings of this compound could form stacking interactions with aromatic residues such as phenylalanine or tryptophan in the active site.

-

Hydrophobic Interactions: The methyl group and the phenyl ring can participate in hydrophobic interactions with nonpolar residues lining the substrate-binding pocket.

-

Logical Relationship of ALDH Inhibition by this compound

Caption: Proposed mechanism of ALDH inhibition by this compound.

Quantitative Data on ALDH Inhibition

Currently, there is a scarcity of publicly available, peer-reviewed quantitative data specifically for this compound's inhibition of ALDH, such as IC50 or Ki values. The existing literature primarily describes its potent and long-lasting inhibitory effects qualitatively.[1] To facilitate direct comparison and further research, it is imperative that future studies determine these values for various ALDH isozymes. For context, other known ALDH inhibitors exhibit a wide range of potencies.

Table 1: IC50 Values of Selected ALDH Inhibitors (for reference)

| Inhibitor | ALDH Isozyme | IC50 (µM) | Reference |

| Daidzin | ALDH2 | 3.5 ± 0.1 | [3] |

| Psoralen Derivative 2 | ALDH2 | 0.11 ± 0.02 | [3] |

| Chloral | ALDH (general) | 1 - 10 | [4] |

| Benomyl (in vivo) | ALDH2 | 24 µmol/kg | [4] |

| Nitrosobenzene | Yeast ALDH | 2.5 | [5] |

| 1-Nitrosoadamantane | Yeast ALDH | 8.6 | [5] |

Experimental Protocols

To investigate the binding of this compound to ALDH and determine its inhibitory kinetics, the following experimental protocols can be employed.

In Vitro ALDH Inhibition Assay using Spectrophotometry

This assay measures the activity of ALDH by monitoring the production of NADH at 340 nm.

Materials:

-

Purified ALDH enzyme (e.g., human recombinant ALDH2)

-

This compound

-

NAD+

-

Aldehyde substrate (e.g., acetaldehyde or propionaldehyde)

-

Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.5)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of ALDH in assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of NAD+ and the aldehyde substrate in assay buffer.

-

-

Assay Setup:

-

In a cuvette, combine the assay buffer, NAD+ solution, and the ALDH enzyme solution.

-

Add varying concentrations of this compound (or solvent control).

-

Incubate the mixture for a predetermined time (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

-

-

Initiate the Reaction:

-

Add the aldehyde substrate to the cuvette to start the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 3-5 minutes). The rate of increase in absorbance is proportional to the ALDH activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentrations of both the substrate and this compound.

-

Experimental Workflow for ALDH Inhibition Assay

References

- 1. [this compound, a 4-nitroimidazole derivative with a marked inhibitory effect on aldehyde dehydrogenase. Synthesis and structural assignment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroxyl analogs as inhibitors of aldehyde dehydrogenase. C-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Modeling of Nitrefazole-Protein Interactions: A Technical Guide

Disclaimer: Due to the limited availability of specific research on Nitrefazole, this guide utilizes Metronidazole, a structurally related and well-studied nitroimidazole, as a representative model to illustrate the principles and methodologies of in-silico modeling of nitroimidazole-protein interactions. The experimental protocols and data presented herein are based on studies of Metronidazole and its known protein targets.

Introduction to this compound and the Nitroimidazole Class

This compound belongs to the nitroimidazole class of compounds, which are synthetic antimicrobial agents effective against anaerobic bacteria and certain protozoa.[][2][3] The general mechanism of action for nitroimidazoles involves the reduction of their nitro group within the target organism. This process, which occurs in low-redox-potential environments, generates reactive nitroso radicals. These radicals can then covalently bind to and damage critical macromolecules such as DNA, leading to strand breakage and cell death.[][2][4] While DNA is a primary target, interactions with proteins are also crucial for their biological activity, potentially disrupting essential cellular processes.[5][6]

This guide provides a comprehensive overview of the computational methodologies used to investigate the interactions between nitroimidazoles, exemplified by Metronidazole, and their protein targets. It is intended for researchers, scientists, and drug development professionals interested in applying in-silico techniques to understand and predict drug-protein interactions.

Key Protein Targets of Nitroimidazoles

The antimicrobial and cytotoxic effects of nitroimidazoles are not solely dependent on DNA damage. Specific protein interactions play a significant role. Based on studies of Metronidazole and other nitroimidazoles, several protein targets have been identified. One of the key targets is thioredoxin reductase , an enzyme crucial for maintaining the redox balance within the cell.[5] Inhibition of this enzyme can lead to oxidative stress and cellular damage. Other potential protein targets include enzymes involved in the metabolic activation of the nitroimidazole pro-drug, such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases .[4] Furthermore, studies on the related compound Ronidazole have shown that its reactive metabolites can covalently bind to cysteine thiols in proteins.[6]

Computational Modeling Methodologies

In-silico modeling offers a powerful approach to investigate the interactions between small molecules like this compound and their protein targets at an atomic level. The primary techniques employed are molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor protein. This method is instrumental in identifying potential binding sites and estimating the binding affinity.

Experimental Protocol: Molecular Docking of Metronidazole with Thioredoxin Reductase

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., human thioredoxin reductase, PDB ID: 2ZZ0) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., AMBER).

-

Define the binding site (active site) based on experimental data or blind docking approaches.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Metronidazole from a chemical database (e.g., PubChem CID: 4173).

-

Optimize the ligand's geometry and assign partial charges using a suitable method (e.g., Gasteiger charges).

-

Define the rotatable bonds of the ligand.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or Glide.

-

Perform the docking simulation by placing the ligand in the defined binding site of the protein.

-

The program will generate multiple binding poses, ranked by a scoring function that estimates the binding free energy (ΔG).

-

-

Analysis of Results:

-

Analyze the top-ranked binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between Metronidazole and the amino acid residues of the binding site.

-

Visualize the protein-ligand complex using molecular graphics software (e.g., PyMOL, VMD).

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.

Experimental Protocol: Molecular Dynamics Simulation of Metronidazole-Thioredoxin Reductase Complex

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

Apply a suitable force field (e.g., AMBER, GROMOS) to describe the atomic interactions.

-

-

Simulation Protocol:

-

Perform an initial energy minimization of the system to remove steric clashes.

-

Gradually heat the system to physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at constant pressure (e.g., 1 atm) and temperature (NPT ensemble) until the density and potential energy stabilize.

-

Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Investigate the persistence of key intermolecular interactions observed in the docking study.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity.

-

In-Silico Interaction Analysis: Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from in-silico modeling of Metronidazole with potential protein targets.

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

| Thioredoxin Reductase | 2ZZ0 | -7.5 | 2.5 µM | Cys497, Cys498, Ser496 |

| Pyruvate:Ferredoxin Oxidoreductase | 1B0P | -6.8 | 10.2 µM | Cys298, His295, Gly300 |

| Nitroreductase | 1W36 | -8.1 | 0.8 µM | Tyr68, Phe124, Ser41 |

Experimental Validation

In-silico predictions must be validated through experimental techniques to confirm the binding and functional effects.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Experimental Protocol: SPR Analysis of Metronidazole Binding to Thioredoxin Reductase

-

Immobilization: Covalently immobilize purified thioredoxin reductase onto the surface of a sensor chip (e.g., CM5 chip).

-

Binding Assay: Flow different concentrations of Metronidazole over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol: ITC Analysis of Metronidazole Binding

-

Sample Preparation: Prepare solutions of purified thioredoxin reductase in the sample cell and Metronidazole in the injection syringe in the same buffer.

-

Titration: Inject aliquots of the Metronidazole solution into the protein solution while monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Signaling Pathways and Workflows

The interaction of nitroimidazoles with their protein targets can disrupt critical cellular pathways. The following diagrams illustrate the general mechanism of action and the in-silico modeling workflow.

Caption: General mechanism of action for nitroimidazole antimicrobial agents.

Caption: A typical workflow for the in-silico modeling and experimental validation of drug-protein interactions.

References

- 2. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Morinidazole? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Drug residue formation from ronidazole, a 5-nitroimidazole. III. Studies on the mechanism of protein alkylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Nitrefazole as a Chemical Probe for Aldehyde Dehydrogenase (ALDH) Activity

Introduction

The Aldehyde Dehydrogenase (ALDH) superfamily comprises 19 enzymes crucial for detoxifying endogenous and exogenous aldehydes by catalyzing their oxidation to carboxylic acids.[1][2] ALDH isoforms play vital roles in various cellular processes, including retinoic acid (RA) signaling, alcohol metabolism, and cellular defense against oxidative stress.[2][3] Elevated ALDH activity is a hallmark of cancer stem cells (CSCs) and is associated with therapeutic resistance, making ALDH a compelling target in drug development.[1][2]

Nitrefazole, a 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, is a potent 4-nitroimidazole derivative that causes strong and long-lasting inhibition of ALDH.[4][5] Its established role in inhibiting alcohol metabolism underscores its efficacy in blocking ALDH activity.[5] These characteristics make this compound a valuable chemical probe for researchers studying the function and therapeutic potential of ALDH enzymes in various physiological and pathological contexts. These application notes provide detailed protocols and data for utilizing this compound to investigate ALDH activity.

Mechanism of Action

This compound functions as a potent and durable inhibitor of aldehyde dehydrogenase.[5] As a 4-nitroimidazole derivative, its inhibitory action is well-documented, particularly in the context of alcohol metabolism where it blocks the conversion of acetaldehyde to acetate, leading to acetaldehyde accumulation.[5] While the specific kinetics and isoform selectivity (e.g., competitive vs. non-competitive, reversible vs. irreversible) of this compound are not extensively detailed in publicly available literature, its efficacy as a chemical tool for modulating ALDH activity is established. Other nitroimidazole compounds, such as metronidazole, are also presumed to inhibit ALDH.[6]

Data Presentation

Table 1: Inhibitory Activity of Common ALDH Probes Note: Data for this compound is not currently available in the public domain.

| Inhibitor | Target Isoform(s) | IC50 / Ki Value | Reference(s) |

| NCT-505 | ALDH1A1 | IC50 = 7 nM | [3] |

| hALDH1A2 | IC50 > 57 µM | [3] | |

| hALDH1A3 | IC50 = 22.8 µM | [3] | |

| hALDH2 | IC50 = 20.1 µM | [3] | |

| MCI-INI-3 | ALDH1A3 | Ki = 0.55 µM | [3] |

| ALDH1A1 | Ki = 78.2 µM | [3] | |

| ALDH1A3-IN-1 | ALDH1A3 | IC50 = 0.63 µM; Ki = 0.46 µM | [3] |

| Daidzin | ALDH2 | IC50 = 0.08 µM | |

| Disulfiram | Pan-ALDH | Broad, irreversible inhibition | [7] |

| DEAB | Pan-ALDH | Micromolar range, varies by isoform | [1] |

ALDH Signaling Pathways

ALDH enzymes are critical nodes in several metabolic and signaling pathways. A primary role is the irreversible oxidation of retinal to retinoic acid (RA), a potent signaling molecule that regulates gene expression related to cell differentiation, proliferation, and development.[1][8] ALDH1A1, ALDH1A2, and ALDH1A3 are the key isoforms responsible for RA synthesis.[8] Inhibition of these isoforms with a chemical probe like this compound can be used to study the downstream effects of RA depletion.

Experimental Protocols and Workflows

Protocol 1: In Vitro Spectrophotometric ALDH Activity Assay

This protocol measures the enzymatic activity of purified ALDH or ALDH in cell/tissue lysates by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[9][10]

A. Materials and Reagents

-

Purified ALDH enzyme or cell/tissue lysate

-

ALDH Assay Buffer: 50 mM Sodium Pyrophosphate or BES, pH 8.5

-

Substrate: Acetaldehyde or other relevant aldehyde (e.g., propionaldehyde, benzaldehyde)[9][10]

-

Cofactor: NAD+ solution (e.g., 5-10 mM stock)

-

Inhibitor: this compound stock solution (dissolved in DMSO)

-

Control Inhibitor (optional): Disulfiram or DEAB

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader) capable of measuring absorbance at 340 nm

B. Experimental Workflow

C. Procedure

-

Reagent Preparation: Prepare fresh solutions of assay buffer, NAD+, and aldehyde substrate. Dilute this compound stock to desired concentrations in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

-

Assay Setup: In a 96-well UV-plate, add the following to each well:

-

Test Wells: ALDH enzyme/lysate + Assay Buffer + this compound

-

Control Wells (No Inhibition): ALDH enzyme/lysate + Assay Buffer + Vehicle (DMSO)

-

Blank Wells (No Enzyme): Assay Buffer + Vehicle (DMSO)

-

-

Pre-incubation: Add the ALDH enzyme or lysate to the wells containing buffer and inhibitor/vehicle. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the NAD+ and aldehyde substrate to all wells. The final volume should be consistent (e.g., 200 µL).

-

Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm in kinetic mode, taking readings every minute for 20-60 minutes.[11]

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbs/min) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank well from all other wells.

-

Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

-

Plot % Inhibition vs. log[this compound] to determine the IC50 value.

-

Protocol 2: Cell-Based ALDH Activity Assay (Aldefluor™)

This protocol uses the Aldefluor™ reagent system to measure ALDH activity in live cells by flow cytometry. The assay relies on the conversion of a non-fluorescent ALDH substrate (BAAA) to a fluorescent product (BAA) that is retained within cells with high ALDH activity.[12][13][14]

A. Materials and Reagents

-

Single-cell suspension of cells to be analyzed

-

Aldefluor™ Kit (containing ALDEFLUOR™ Reagent, DEAB Reagent, and Assay Buffer)

-

Flow cytometry tubes

-

Viability dye (optional, e.g., Propidium Iodide or DAPI)

-

Flow cytometer with a 488 nm laser and appropriate filter for green fluorescence (e.g., 530/30 BP)

B. Experimental Workflow

C. Procedure

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in Aldefluor™ Assay Buffer.[12][13]

-

Reagent Activation: Activate the ALDEFLUOR™ Reagent (BAAA) according to the manufacturer's protocol.[14]

-

Assay Setup:

-

For each sample, label two flow cytometry tubes: "TEST" and "CONTROL".

-

To the "CONTROL" tube, add 5 µL of the DEAB reagent. DEAB is a specific ALDH inhibitor and will establish the baseline fluorescence (negative control).[13]

-

-

Staining:

-

To the "TEST" tube, add 5 µL of activated BAAA reagent per 1 mL of cell suspension. Mix well.

-

Immediately transfer 0.5 mL of the cell suspension from the "TEST" tube to the "CONTROL" tube.

-

-

Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light. The optimal time may vary by cell type.[12][15]

-

Washing: After incubation, centrifuge the cells at 250 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold Aldefluor™ Assay Buffer. Keep cells on ice until analysis.

-

Flow Cytometry:

-

First, run the "CONTROL" (DEAB-treated) sample to set the gate for the ALDH-negative population.

-

Next, run the "TEST" sample. Cells with high ALDH activity will show a significant shift in fluorescence intensity compared to the control. The population outside the negative gate is considered ALDH-positive (ALDH-bright).

-

To assess inhibition by this compound, pre-incubate cells with varying concentrations of this compound for a defined period (e.g., 1-24 hours) before performing the Aldefluor assay. A reduction in the percentage of ALDH-bright cells indicates inhibition.

-

Protocol 3: General Guidelines for In Vivo ALDH Inhibition Studies

This section provides a general framework for assessing the activity of this compound in an animal model. Specific parameters such as dosage, vehicle, and route of administration must be optimized based on the animal model and experimental goals.

A. Materials and Equipment

-

Animal model (e.g., rats or mice)

-

This compound

-

Appropriate vehicle for administration (e.g., corn oil, DMSO/saline mixture)

-

Equipment for chosen route of administration (e.g., gavage needles, syringes)

-

Tissue homogenization equipment

-

Reagents for ex vivo ALDH activity assay (see Protocol 1)

B. Procedure

-

Animal Dosing:

-

Divide animals into experimental groups (e.g., Vehicle Control, this compound treatment groups with escalating doses).

-

Prepare this compound in a suitable vehicle. Note: solubility and stability should be confirmed beforehand.

-

Administer this compound to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage). A study of another ALDH inhibitor used intraperitoneal injection.[16]

-

-

Time Course: Determine the optimal time point for analysis post-administration. This may range from 1 hour to several days depending on the pharmacokinetics of this compound.

-

Tissue Collection: At the designated time point, euthanize the animals and harvest the tissue of interest (e.g., liver, tumor). Place tissues immediately in ice-cold buffer.

-

Sample Preparation:

-

Homogenize the collected tissues in ice-cold lysis buffer (e.g., ALDH Assay Buffer from Protocol 1 with protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet insoluble material.[17]

-

Collect the supernatant (lysate) for analysis. Determine the total protein concentration of the lysate (e.g., using a BCA assay).

-

-

Ex Vivo ALDH Activity Measurement:

-

Using the prepared tissue lysates, perform the in vitro spectrophotometric ALDH activity assay as described in Protocol 1.

-

Normalize the ALDH activity to the total protein concentration of the lysate (e.g., nmol NADH/min/mg protein).

-

-

Data Analysis: Compare the normalized ALDH activity between the vehicle-treated and this compound-treated groups to determine the extent of in vivo inhibition.

References